Trimeprazine sulfoxide

Descripción

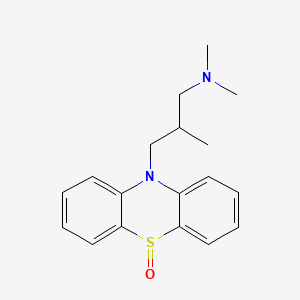

Structure

3D Structure

Propiedades

IUPAC Name |

N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)22(21)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLXDYORQZVLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905702 | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10071-07-5 | |

| Record name | Trimeprazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010071075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMEPRAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMU3524MW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Guide: Synthesis and Certification of Trimeprazine Sulfoxide Reference Standard

Strategic Overview & Regulatory Context

In the development of Trimeprazine (Alimemazine), a phenothiazine-class antihistamine and sedative, the control of oxidative impurities is a critical quality attribute (CQA). Trimeprazine Sulfoxide is the primary oxidative degradant and metabolic product.[1]

Under ICH Q3A(R2) guidelines , impurities exceeding the identification threshold (typically 0.10%) must be fully characterized.[1] Consequently, a high-purity (>98%) Reference Standard (RS) of the sulfoxide is required for:

-

HPLC Method Validation: Establishing Relative Response Factors (RRF).

-

Stability Studies: Confirming forced degradation pathways.[1]

-

Toxicological Assessment: Qualifying the safety of the impurity.[1][2]

Chemoselectivity Challenge

The synthesis of phenothiazine sulfoxides presents a classic chemoselectivity challenge.[1] The phenothiazine core contains two oxidation-prone sites:[1]

-

Thioether Sulfur (Position 5): The desired target.[1]

-

Tertiary Amine (Side Chain): Susceptible to N-oxidation.[1]

Furthermore, the sulfur atom can be over-oxidized to the sulfone (

Reaction Mechanism & Pathway[1][3]

The oxidation proceeds via an electrophilic attack of the periodate ion on the sulfur lone pair. Unlike peracids, periodate oxidation in aqueous/organic media is less likely to attack the protonated tertiary amine side chain.

Visualizing the Pathway (Graphviz)

Figure 1: Reaction pathway highlighting the selectivity required to isolate the Sulfoxide (Green) while avoiding Sulfone and N-oxide impurities (Red).

Detailed Experimental Protocol

This protocol is designed to produce ~1.0 g of Reference Standard material.[1]

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: Trimeprazine Tartrate (or free base).

-

Oxidant: Sodium Metaperiodate (

, >99%).[1] -

Solvent System: Methanol (MeOH) / Water (

).[1] -

Quench: Sodium Bisulfite (

).[1]

Step-by-Step Methodology

Phase 1: Controlled Oxidation[1]

-

Preparation: Dissolve Trimeprazine Tartrate (1.0 eq, ~3.0 mmol) in 30 mL of Methanol:Water (3:1 v/v).

-

Note: If using the tartrate salt, the pH will be naturally acidic (~pH 4-5), which protects the side-chain amine from N-oxidation (protonated amines are less nucleophilic).[1]

-

-

Cooling: Cool the solution to 0–5°C using an ice bath. Low temperature is critical to prevent over-oxidation to the sulfone.[1]

-

Addition: Dissolve Sodium Metaperiodate (1.05 eq) in minimal water (approx. 5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

-

Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Monitor by TLC (DCM:MeOH:NH4OH, 90:10:[1]1) or HPLC.[1][3]

Phase 2: Quenching & Extraction[1]

-

Quench: Add solid Sodium Bisulfite (0.2 eq) to destroy excess periodate. Stir for 10 minutes.

-

Basification: Adjust pH to ~10 using saturated Sodium Bicarbonate (

) or dilute NaOH. This liberates the free base.[1] -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

).[1] -

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and concentrate under reduced pressure (Rotavap < 40°C).

Phase 3: Purification (Flash Chromatography)

The crude residue will contain mostly sulfoxide but may contain trace sulfone.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Eluent Gradient: DCM

5% MeOH/DCM -

Collection: Collect the major fraction. The sulfoxide elutes after any unreacted starting material and before the N-oxide (if present).[1]

Workflow Visualization

Figure 2: Operational workflow for the isolation of Trimeprazine Sulfoxide.

Characterization & Certification

To certify the material as a Reference Standard, it must meet the following criteria.

Analytical Data Summary

| Technique | Parameter | Trimeprazine (SM) | Trimeprazine Sulfoxide (RS) |

| HPLC | Retention Time (RT) | ~12.0 min (Ref) | ~5.5 min (Shift due to polarity) |

| Mass Spec (ESI+) | Molecular Ion | 299.15 m/z | 315.15 m/z (+16 amu) |

| IR Spectroscopy | S=O[1] Stretch | Absent | 1030–1070 cm⁻¹ (Strong) |

| 1H NMR | Aromatic Protons (H-1, H-9) | ~6.8 - 7.2 ppm | ~7.5 - 7.9 ppm (Downfield shift) |

Structural Validation Logic

-

Mass Spectrometry: The

shift confirms the addition of one oxygen atom.[1] -

IR Spectroscopy: The presence of a strong band at ~1050 cm⁻¹ is diagnostic for sulfoxides (

).[1] Sulfones ( -

NMR Regiochemistry: The oxidation of the sulfur atom exerts a strong electron-withdrawing effect (anisotropic effect) on the adjacent aromatic protons (positions 1 and 9 of the phenothiazine ring). These protons will shift downfield significantly compared to the starting material.[1]

Storage & Stability[1][9]

-

Hygroscopicity: Sulfoxides can be hygroscopic.[1] Store in a desiccator.

-

Temperature: Store at

protected from light. Phenothiazines are photosensitive; the sulfoxide is more stable than the parent sulfide but still requires amber vials.

References

-

ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[1][4] International Council for Harmonisation.[1] [Link]

-

Synthesis Protocol Basis. Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides.[1] Part 2: Metaperiodates." Organic Preparations and Procedures International, 2010.[1] (General methodology for selective sulfide oxidation).

- Phenothiazine Oxidation.Separation and Identification of Phenothiazine Impurities. Journal of Chromatography A.

-

Compound Data. PubChem Compound Summary for CID 5574 (Trimeprazine). National Center for Biotechnology Information (2024).[1] [Link]

-

Impurity Standard Reference. Trimeprazine Sulfoxide Reference Standard Certification. European Pharmacopoeia (Ph.[1] Eur.) Standards. [Link][1]

Sources

chemical properties of trimeprazine sulfoxide

An In-Depth Technical Guide to the Chemical Properties of Trimeprazine Sulfoxide

Abstract

Trimeprazine sulfoxide is a principal metabolite and photodegradation product of the phenothiazine-based drug, trimeprazine (also known as alimemazine). Its presence is a critical parameter in the quality control, stability testing, and pharmacokinetic profiling of the parent drug. As a key impurity, understanding its chemical properties is paramount for researchers, analytical scientists, and drug development professionals. This guide provides a comprehensive technical overview of trimeprazine sulfoxide, detailing its molecular structure, physicochemical properties, formation pathways, chemical reactivity, and the analytical methodologies essential for its characterization and quantification. The insights herein are grounded in established scientific literature to support robust drug development and regulatory compliance.

Molecular Structure and Physicochemical Properties

The chemical identity and physical characteristics of a molecule are foundational to understanding its behavior in both chemical and biological systems.

Chemical Identity

Trimeprazine sulfoxide is systematically identified by its chemical nomenclature and registry numbers.

| Property | Value | Source(s) |

| CAS Number | 10071-07-5 | [1][2][3][4][5] |

| Molecular Formula | C18H22N2OS | [1][2][4][5] |

| Molecular Weight | 314.45 g/mol | [2][4] |

| Synonyms | 10-(3-(dimethylamino)-2-methylpropyl)-10H-phenothiazine 5-oxide; Alimemazine EP Impurity A | [1][3][6] |

Structural Elucidation

The structure of trimeprazine sulfoxide is characterized by a tricyclic phenothiazine core, where the sulfur atom is oxidized to a sulfoxide group (S=O). An alkylamine side chain is attached to the nitrogen atom of the central ring.[3]

Caption: Chemical Structure of Trimeprazine Sulfoxide.

Physicochemical Data

The physico influence its solubility, stability, and chromatographic behavior. The data, largely derived from predictive models and supplier specifications, provides a baseline for analytical method development.

| Property | Value | Significance in Drug Development | Source(s) |

| Physical Form | Solid | Affects handling, formulation, and storage. | [7] |

| Color | Pale Yellow to Light Yellow | An important parameter for visual inspection and quality control. | [7] |

| Melting Point | 98 °C (Predicted) | Useful for identification and purity assessment. | [7] |

| Boiling Point | 476.1 ± 34.0 °C (Predicted) | Indicates thermal stability; relevant for GC analysis conditions. | [7] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | Influences formulation and manufacturing processes. | [7] |

| pKa | 9.31 ± 0.28 (Predicted) | Critical for predicting ionization state, which affects solubility and chromatographic retention in pH-dependent methods. | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol | Guides solvent selection for extraction, purification, and analysis. | [7] |

Synthesis and Formation Pathways

Trimeprazine sulfoxide is not typically a desired synthetic target but rather a product of degradation or metabolism. Understanding its formation is crucial for mitigating its presence in the final drug product.

Metabolic Pathway: Biotransformation

In biological systems, trimeprazine undergoes extensive hepatic metabolism.[8] A primary metabolic route is the oxidation of the electron-rich sulfur atom in the phenothiazine ring to form the corresponding sulfoxide.[8] This biotransformation is a common detoxification pathway for phenothiazine derivatives.

Caption: Metabolic formation of Trimeprazine Sulfoxide.

Photochemical Degradation Pathway

Trimeprazine is known to be photolabile, particularly under UV-A light in the presence of oxygen.[9] Irradiation triggers a Type II photodynamic reaction where the parent drug acts as a photosensitizer, generating singlet molecular oxygen (¹O₂). This highly reactive oxygen species then attacks the sulfur atom of another trimeprazine molecule, leading to the formation of trimeprazine sulfoxide.[10]

This pathway is a significant concern for the formulation and packaging of trimeprazine-containing products, as exposure to light can directly lead to the degradation of the active pharmaceutical ingredient (API) and the formation of this impurity.

Laboratory Synthesis for Reference Standards

While detailed synthetic protocols are proprietary, the generation of trimeprazine sulfoxide as a reference standard is achieved through controlled oxidation of trimeprazine. Common laboratory oxidizing agents capable of performing this selective sulfoxidation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) under carefully controlled temperature and stoichiometric conditions to avoid over-oxidation to the sulfone. The resulting product is then purified using chromatographic techniques to achieve the high purity (>95%) required for a reference standard.[4]

Chemical Reactivity and Stability

Further Oxidation

The sulfoxide group can undergo further oxidation to form Trimeprazine Sulfoxide N-Oxide, also known as Trimeprazine N,S-Dioxide.[11] This species represents an additional degradation product that must be monitored during stability studies. The nitrogen on the alkylamine side chain is also susceptible to oxidation, forming an N-oxide.

Impact on Biological Activity

The sulfoxidation of the phenothiazine ring has a profound impact on the molecule's pharmacological activity. Studies on structurally similar phenothiazines, such as chlorpromazine and methotrimeprazine, have demonstrated that the formation of the sulfoxide metabolite results in a significant loss of neuroleptic potency.[12] This loss of activity is attributed directly to the introduction of the polar sulfoxide group, which alters the molecule's interaction with dopamine receptors, rather than causing major conformational changes to the rest of the structure.[12]

Analytical Methodologies

The accurate detection and quantification of trimeprazine sulfoxide are critical for ensuring the safety and efficacy of trimeprazine drug products.

Role as a Pharmaceutical Reference Standard

Trimeprazine sulfoxide is widely used as a characterized reference standard for the quality control of trimeprazine.[6] Its primary applications include:

-

Analytical Method Development & Validation: To confirm that a chromatographic method can adequately separate the impurity from the API and other related substances.[6]

-

Peak Identification: As a marker to confirm the identity of unknown peaks in a chromatogram of the API.

-

Quantification: To create calibration curves for the accurate measurement of its concentration in stability samples or batch release testing.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of trimeprazine and its impurities due to its high resolution and sensitivity.

Exemplar HPLC Protocol for Purity Analysis:

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective. The non-polar stationary phase provides good retention for the phenothiazine core, while allowing separation based on polarity differences.

-

Mobile Phase: A gradient elution is often necessary to resolve the API from its more polar sulfoxide metabolite and other potential impurities. A common mobile phase would consist of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where both the API and the sulfoxide exhibit significant absorbance (e.g., ~254 nm) is standard.

-

System Suitability: Before analysis, the system's performance is verified by injecting a solution containing both trimeprazine and trimeprazine sulfoxide to ensure adequate resolution between the two peaks.

-

Validation: The method's specificity must be validated by analyzing samples that have been forcibly degraded (e.g., by light, heat, acid, base, and oxidation). This ensures that the sulfoxide peak is resolved from all other degradation products.

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) have also been used for the analysis of phenothiazines and can be adapted for trimeprazine sulfoxide.[8]

Spectroscopic Characterization

Structural confirmation of trimeprazine sulfoxide relies on a combination of spectroscopic techniques, which are essential for the initial characterization of the reference standard.

-

Mass Spectrometry (MS): Provides the molecular weight (314.45) and fragmentation patterns that help confirm the core structure and side chain.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural elucidation.

-

Infrared (IR) Spectroscopy: Can be used to identify functional groups, with a characteristic strong absorption band for the S=O (sulfoxide) stretch.

Caption: Workflow for the analysis and characterization of Trimeprazine Sulfoxide.

Conclusion

Trimeprazine sulfoxide is a chemically significant derivative of trimeprazine, arising from both metabolic processes and photodegradation. Its key chemical properties—increased polarity, altered biological activity, and potential for further oxidation—necessitate its careful monitoring and control in pharmaceutical formulations. A thorough understanding of its structure, formation pathways, and reactivity, supported by robust analytical methodologies, is essential for ensuring the quality, stability, and safety of drug products containing trimeprazine. This guide provides the foundational knowledge for scientists and professionals to effectively manage this critical impurity throughout the drug development lifecycle.

References

-

Pharmaffiliates. (n.d.). Trimeprazine Tartrate-impurities. Retrieved from [Link][2]

-

Axios Research. (n.d.). Trimeprazine Sulfoxide (Alimemazine EP Impurity A) L-tartrate. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5574, (+-)-Trimeprazine. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Oxidative Photodegradation products of trimeprazine. Retrieved from [Link][9]

-

Cheméo. (n.d.). Chemical Properties of Trimeprazine (CAS 84-96-8). Retrieved from [Link][13]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084057, Trimeprazine sulfoxide. Retrieved from [Link][5]

-

Mikromol. (n.d.). Trimeprazine Sulfoxide N-Oxide (Trimeprazine N,S-Dioxide). Retrieved from [Link][14]

-

ResearchGate. (2015, December 12). Photodegradation of trimeprazine triggered by self-photogenerated singlet molecular oxygen. Retrieved from [Link][10]

-

Dahl, S. G., Hjorth, M., & Hough, E. (1982). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Molecular Pharmacology, 21(2), 409–414. Retrieved from [Link][12]

-

Galzigna, L., Schiappelli, M. P., Scarpa, M., & Rigo, A. (1997). A peroxidase-catalyzed sulfoxidation of promethazine. Free Radical Research, 27(5), 501–504. Retrieved from [Link][15]

-

Splendid Lab Pvt. Ltd. (n.d.). Trimeprazine Sulfoxide. Retrieved from [Link][16]

Sources

- 1. Trimeprazine Sulfoxide | 10071-07-5 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 10071-07-5: N,N,2-trimethyl-3-(5-oxido-10H-phenothiazi… [cymitquimica.com]

- 4. Trimeprazine Sulfoxide | CAS 10071-07-5 | LGC Standards [lgcstandards.com]

- 5. Trimeprazine sulfoxide | C18H22N2OS | CID 3084057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trimeprazine Sulfoxide (Alimemazine EP Impurity A) L-tartrate | Axios Research [axios-research.com]

- 7. Alimemazine EP Impurity A (Trimeprazine Sulfoxide) L-tartrate | 10071-07-5 [chemicalbook.com]

- 8. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Trimeprazine Sulfoxide N-Oxide (Trimeprazine N,S-Dioxide) [lgcstandards.com]

- 12. Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trimeprazine (CAS 84-96-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. dev.klivon.com [dev.klivon.com]

- 15. A peroxidase-catalyzed sulfoxidation of promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

A Technical Guide to the Metabolic Sulfoxidation of Trimeprazine

This guide provides an in-depth exploration of the metabolic conversion of trimeprazine to its sulfoxide metabolite. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the biochemical causality, enzymatic machinery, and practical experimental approaches necessary for a comprehensive understanding of this critical metabolic pathway.

Introduction: Trimeprazine and the Imperative of Metabolic Scrutiny

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class.[1] It is clinically utilized for its antipruritic properties in managing itching associated with conditions like eczema, and also for its sedative and antiemetic effects.[1][2] As with any xenobiotic, the therapeutic efficacy and safety profile of trimeprazine are intrinsically linked to its metabolic fate within the body. The transformation of a parent drug into its metabolites can dictate its duration of action, potential for toxicity, and propensity for drug-drug interactions.

Sulfoxidation, the oxidation of the sulfur atom in the phenothiazine ring, represents a primary metabolic route for trimeprazine and related compounds.[2][3][4] Understanding this pathway is not merely an academic exercise; it is fundamental to predicting the drug's pharmacokinetic profile and ensuring its safe and effective use. This guide will dissect the enzymatic systems responsible, detail the reaction mechanism, and provide a validated experimental framework for its investigation.

The Core Enzymology of Sulfoxidation

The biotransformation of sulfur-containing drugs is a cornerstone of Phase I metabolism. This process, primarily occurring in the liver, is mediated by two major superfamilies of microsomal enzymes: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[3][5] Both systems catalyze the insertion of a single oxygen atom into the substrate, but through distinct catalytic mechanisms.

Cytochrome P450 (CYP) Monooxygenases

The CYP superfamily is the most prominent system involved in drug metabolism. These heme-thiolate proteins are responsible for the oxidation of a vast array of structurally diverse compounds.[6]

-

Mechanism of Action: The CYP catalytic cycle is a complex, multi-step process. For sulfoxidation, the key reactive intermediate is a highly electrophilic ferryl-oxo heme radical cation, commonly referred to as Compound I (Cpd I).[6][7] This species abstracts an electron from the electron-rich sulfur atom of the trimeprazine molecule. This is followed by a rapid oxygen rebound step, where the oxygen atom is transferred from the enzyme's heme iron to the substrate, forming the sulfoxide metabolite.[7][8] The thiolate ligand of the P450 enzyme plays a crucial role in modulating the spin state and reactivity of the heme center.[8]

Flavin-containing Monooxygenases (FMOs)

FMOs are non-heme monooxygenases that specialize in the oxygenation of "soft" nucleophiles, particularly nitrogen- and sulfur-containing xenobiotics.[9][10] In humans, FMO3 is the predominant form expressed in the adult liver and is a key enzyme in the metabolism of numerous therapeutic agents.[10][11]

-

Mechanism of Action: Unlike CYPs, the FMO catalytic cycle does not involve substrate binding to activate oxygen. Instead, the FAD prosthetic group is first reduced by NADPH, which then reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. This pre-formed, potent nucleophilic oxidant is the key oxygenating agent.[9] A suitable nucleophilic substrate, such as the sulfur center of trimeprazine, can then attack the terminal oxygen of the hydroperoxyflavin, leading to the formation of the sulfoxide product and hydroxylated FAD. The structural similarity of phenothiazines to tricyclic antidepressants, which are known modulators of FMO3, further supports the likely involvement of this enzyme family.[12]

The Trimeprazine-to-Sulfoxide Pathway: A Mechanistic View

The primary metabolic transformation for trimeprazine involves the direct oxygenation of the sulfur atom within its phenothiazine core to yield trimeprazine sulfoxide.[2][4] This conversion is a detoxification step, as the resulting sulfoxide metabolite is generally considered pharmacologically inactive, a common characteristic for metabolized phenothiazines.[3]

For the structurally related drug methotrimeprazine, the sulfoxide metabolite was found in higher plasma concentrations than the parent drug after oral administration, indicating extensive first-pass metabolism in the gut wall or liver.[13] A similar pharmacokinetic profile is anticipated for trimeprazine.

Caption: Metabolic conversion of trimeprazine to its sulfoxide.

Experimental Framework for In Vitro Pathway Characterization

To investigate this metabolic pathway under controlled conditions, in vitro systems that replicate the enzymatic environment of the liver are indispensable. Human liver microsomes (HLM), which are vesicle-like fragments of the endoplasmic reticulum, are rich in both CYP and FMO enzymes and serve as the gold standard for such studies.

Experimental Workflow: An Overview

The workflow for characterizing trimeprazine sulfoxidation involves incubating the parent drug with HLM in the presence of necessary cofactors, followed by quantitative analysis of the parent drug depletion and metabolite formation over time using highly sensitive analytical techniques.

Caption: In vitro workflow for studying trimeprazine metabolism.

Protocol: Trimeprazine Sulfoxidation in Human Liver Microsomes

This protocol describes a self-validating system for assessing the formation of trimeprazine sulfoxide. The inclusion of negative controls is critical for ensuring the observed turnover is indeed enzymatic and cofactor-dependent.

1. Reagent Preparation:

- Trimeprazine Stock (10 mM): Prepare in a suitable organic solvent (e.g., DMSO).

- Phosphate Buffer (100 mM, pH 7.4): Standard physiological buffer.

- Human Liver Microsomes (20 mg/mL stock): Store at -80°C until use.

- NADPH Regenerating System (e.g., Promega NADPH-Regen®): To ensure a constant supply of the essential cofactor, NADPH.

- Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like promethazine-d3).

- Reference Standard: A certified reference standard of Trimeprazine Sulfoxide is required for absolute quantification.[14][15]

2. Incubation Procedure:

- On ice, prepare incubation tubes. For each time point, prepare a primary reaction tube and a negative control (-NADPH).

- To each tube, add phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.

- Add trimeprazine to achieve a final concentration of 1 µM (diluted from the stock solution).

- Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

- Initiate the reaction by adding the NADPH regenerating system to the primary reaction tubes. Add an equal volume of buffer to the -NADPH control tubes.

- At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold quenching solution. The "0 min" sample is quenched immediately after adding NADPH.

3. Sample Processing and Analysis:

- Vortex the quenched samples and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

- Develop an LC-MS/MS method using Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent trimeprazine and the trimeprazine sulfoxide metabolite.[16][17] The use of stable-isotope labeled internal standards is highly recommended for the most accurate quantification.

Quantitative Data & Pharmacokinetic Context

The data generated from the in vitro protocol allows for the calculation of the rate of metabolite formation. In a broader context, this metabolic pathway influences the in vivo pharmacokinetics of the drug. While detailed enzyme kinetic data (Km, Vmax) for trimeprazine sulfoxidation is not widely published, examining available pharmacokinetic parameters provides valuable insight into the drug's disposition.

| Parameter | Trimeprazine (in children)[18][19] | Methotrimeprazine (in adults)[13] | Methotrimeprazine Sulfoxide (in adults)[13] |

| Route | Oral (3 mg/kg) | Oral | N/A (Metabolite) |

| Tmax (Time to Peak) | 1-2 hours | 1-3 hours | Found in higher concentrations than parent drug |

| Half-life (t½) | ~6.8 hours | 15-30 hours | Apparent t½ ~30% shorter than parent |

| Key Observation | Substantial interindividual differences | Significant first-pass metabolism | Demonstrates rapid formation and clearance |

This table summarizes pharmacokinetic data from different studies and populations to provide a comparative context. Direct comparison should be made with caution.

Conclusion

The metabolic conversion of trimeprazine to trimeprazine sulfoxide is a pivotal pathway governed by the concerted action of hepatic CYP450 and FMO enzymes. This sulfoxidation reaction effectively terminates the pharmacological activity of the parent compound and facilitates its clearance from the body. A thorough characterization of this pathway, employing robust in vitro methodologies and precise LC-MS/MS analytics, is essential for a complete understanding of trimeprazine's drug metabolism and pharmacokinetic profile. These insights are critical for optimizing therapeutic regimens and ensuring patient safety in clinical practice.

References

-

Taylor & Francis. (n.d.). Sulfoxidation – Knowledge and References. Retrieved from [Link][3]

-

Al-Huniti, M. H., et al. (2018). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. NIH National Library of Medicine. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Cytochrome P450 119‐catalyzed the oxidation of the sulfoxide in the presence of TBHP. Retrieved from [Link][20]

-

Axios Research. (n.d.). Trimeprazine Sulfoxide (Alimemazine EP Impurity A). Retrieved from [Link][14]

-

Olsson, G. L., & Rydberg, U. (1985). Pharmacokinetics of trimeprazine in children. PubMed. Retrieved from [Link][18]

-

ResearchGate. (n.d.). Trimeprazine. Retrieved from [Link][19]

-

Blake, B. L., et al. (1995). Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. PubMed. Retrieved from [Link][21]

-

Lidbury, I., et al. (2011). Bacterial flavin-containing monooxygenase is trimethylamine monooxygenase. PubMed. Retrieved from [Link][9]

-

Denisov, I. G., et al. (2019). P450-BM3-Catalyzed Sulfoxidation versus Hydroxylation: A Common or Two Different Catalytically Active Species?. NIH National Library of Medicine. Retrieved from [Link][7]

-

PubMed. (n.d.). Sulfide and sulfoxide derivatives of substituted benzimidazoles inhibit acid formation in isolated gastric glands by different mechanisms. Retrieved from [Link][22]

-

Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. PubMed. Retrieved from [Link][13]

-

National Center for Biotechnology Information. (n.d.). FMO3 flavin containing dimethylaniline monoxygenase 3 [human]. Retrieved from [Link][10]

-

Kiełbasinski, P., et al. (2021). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. MDPI. Retrieved from [Link][5]

-

PubChem. (n.d.). Trimeprazine sulfoxide. NIH National Library of Medicine. Retrieved from [Link][23]

-

de Visser, S. P., & Kumar, D. (2007). Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models: spin selection induced by the ligand. PubMed. Retrieved from [Link][8]

-

P-Gonzalez, G., & A-Alemany, M. (1983). A peroxidase-catalyzed sulfoxidation of promethazine. PubMed. Retrieved from [Link][24]

-

PubChem. (n.d.). (+-)-Trimeprazine. NIH National Library of Medicine. Retrieved from [Link][4]

-

Jackson, C. M., et al. (2010). Identification of trimetazidine metabolites in human urine and plasma. PubMed. Retrieved from [Link][16]

-

ResearchGate. (n.d.). Structures of parent drugs and sulfoxide/sulfone metabolites. Retrieved from [Link][25]

-

Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. Retrieved from [Link][26]

-

El-Kimary, E. I., et al. (2024). Environmentally benign liquid chromatographic method for concurrent estimation of four antihistaminic drugs applying factorial design approach. NIH National Library of Medicine. Retrieved from [Link][27]

-

precisionFDA. (n.d.). TRIMEPRAZINE. Retrieved from [Link][28]

-

Ye, Z., et al. (2012). Regulation of flavin-containing mono-oxygenase (Fmo3) gene expression by steroids in mice and humans. PubMed. Retrieved from [Link][11]

-

Li, J., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. NIH National Library of Medicine. Retrieved from [Link][17]

-

Krueger, S. K., & Williams, D. E. (2000). Modulation of human flavin-containing monooxygenase 3 activity by tricyclic antidepressants and other agents: importance of residue 428. PubMed. Retrieved from [Link][12]

Sources

- 1. Alimemazine - Wikipedia [en.wikipedia.org]

- 2. Trimeprazine | phenothiazine analogue | CAS# 84-96-8 | InvivoChem [invivochem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P450-BM3-Catalyzed Sulfoxidation versus Hydroxylation: A Common or Two Different Catalytically Active Species? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models: spin selection induced by the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial flavin-containing monooxygenase is trimethylamine monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FMO3 flavin containing dimethylaniline monoxygenase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Regulation of flavin-containing mono-oxygenase (Fmo3) gene expression by steroids in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of human flavin-containing monooxygenase 3 activity by tricyclic antidepressants and other agents: importance of residue 428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of methotrimeprazine after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trimeprazine Sulfoxide (Alimemazine EP Impurity A) - CAS - 10071-07-5 | Axios Research [axios-research.com]

- 15. Trimeprazine Sulfoxide | CAS 10071-07-5 | LGC Standards [lgcstandards.com]

- 16. Identification of trimetazidine metabolites in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of trimeprazine in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sulfide and sulfoxide derivatives of substituted benzimidazoles inhibit acid formation in isolated gastric glands by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Trimeprazine sulfoxide | C18H22N2OS | CID 3084057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. A peroxidase-catalyzed sulfoxidation of promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Environmentally benign liquid chromatographic method for concurrent estimation of four antihistaminic drugs applying factorial design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. GSRS [precision.fda.gov]

An In-Depth Technical Guide on the Photodegradation of Trimeprazine to its Sulfoxide

Introduction: The Dichotomy of Light in the Lifecycle of Trimeprazine

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class with sedative, antiemetic, and antipruritic properties.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, a tricyclic system that is notoriously susceptible to photo-oxidation. This guide provides a comprehensive exploration of the photodegradation of trimeprazine, with a specific focus on its transformation to trimeprazine sulfoxide. Understanding this degradation pathway is not merely an academic exercise; it is a critical component of drug development, ensuring the stability, safety, and efficacy of pharmaceutical formulations.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory and practical, field-proven experimental insights. We will delve into the "why" behind the "how," providing a self-validating framework for investigating the photochemistry of this important molecule.

The Mechanistic Underpinnings of Trimeprazine Photodegradation: A Tale of Radicals and Reactive Oxygen

The conversion of trimeprazine to its sulfoxide upon exposure to light is a complex process that can proceed through multiple pathways. The core of this transformation lies in the photo-excited state of the phenothiazine ring system. Two primary mechanisms are widely accepted to be at play: the formation of a cation radical intermediate and the involvement of singlet molecular oxygen.

Pathway 1: The Cation Radical Route

Upon absorption of photons, typically in the UV-A range, the trimeprazine molecule is elevated to an excited state. This excited molecule can then lose an electron to form a highly reactive phenothiazine cation radical.[3][4] This radical species is the pivotal intermediate in the subsequent oxidation. The cation radical can then react with water or other nucleophiles present in the system to ultimately yield the sulfoxide.[4][5] This pathway involves two single-electron transfer reactions, highlighting the redox-active nature of the phenothiazine nucleus.[4]

Pathway 2: The Singlet Oxygen Onslaught

Trimeprazine, much like other tricyclic phenothiazine analogues, can act as a photosensitizer.[6] In the presence of oxygen, the excited trimeprazine molecule can transfer its energy to ground-state triplet oxygen, generating highly reactive singlet oxygen (¹O₂). This process is known as a Type II photodynamic action.[7] The electrophilic singlet oxygen then directly attacks the electron-rich sulfur atom of the phenothiazine ring, leading to the formation of the sulfoxide.[7] The generation of singlet oxygen during the photolysis of trimeprazine has been experimentally confirmed through the use of singlet oxygen scavengers.[7]

A Framework for Investigation: Forced Photodegradation Studies

To practically investigate the photodegradation of trimeprazine, a forced degradation study, also known as stress testing, is the cornerstone methodology.[8] These studies are essential for understanding degradation pathways, developing stability-indicating analytical methods, and are a regulatory expectation during drug development.[8][9][10] The International Council for Harmonisation (ICH) guideline Q1B provides a robust framework for conducting photostability testing.[11][12][13][14]

The primary objective of a forced degradation study in this context is to intentionally degrade the trimeprazine molecule to an appropriate extent (typically 5-20%) to ensure that the resulting degradation products can be adequately separated and quantified.[8][9] Over-stressing the molecule can lead to secondary degradation, complicating the analysis.

Causality Behind Experimental Choices:

-

Light Source: The choice of light source is critical. According to ICH guidelines, a combination of UV and visible light is required.[9] Xenon arc lamps or metal halide lamps are often used as they provide a spectral distribution similar to that of sunlight. The exposure levels should be controlled and monitored, with a recommended total visible light exposure of not less than 1.2 million lux hours and a near UV exposure of not less than 200 watt hours per square meter.[13]

-

Solvent System: The choice of solvent can influence the degradation pathway. For initial mechanistic studies, a simple solution in a non-reactive solvent like methanol or acetonitrile is often employed.[7] It is crucial to use a solvent in which both the parent drug and its degradants are soluble.

-

Temperature Control: While the focus is on photodegradation, temperature can also play a role. It is advisable to maintain a constant, controlled temperature throughout the experiment to minimize thermal degradation. A dark control sample, kept at the same temperature, is essential to differentiate between photo and thermal degradation.[15]

-

Sample Presentation: For drug substances, the material can be tested directly or in solution.[11] Solutions should be placed in chemically inert and transparent containers to ensure uniform light exposure.[11]

Experimental Protocol: A Self-Validating Approach to Photodegradation Analysis

This protocol outlines a systematic and self-validating workflow for the investigation of trimeprazine photodegradation.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of trimeprazine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]

-

From the stock solution, prepare the test samples by diluting to the final desired concentration in transparent glass vials.

-

Prepare a dark control sample at the same concentration but in an amber vial or a vial wrapped in aluminum foil to protect it from light.

-

Prepare a blank sample containing only the solvent.

-

-

Irradiation:

-

Place the test samples and the dark control in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines.

-

Ensure the temperature within the chamber is controlled and monitored.

-

Expose the samples to the light source for a pre-determined duration, with aliquots taken at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot from each sample vial.

-

Analyze the aliquots using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Self-Validation System:

-

The Dark Control: This is the most crucial control. Any degradation observed in the dark control can be attributed to thermal degradation, allowing for its subtraction from the total degradation observed in the light-exposed sample.

-

The Blank: The blank sample ensures that the solvent or any impurities within it do not interfere with the analytical measurements.

-

Time Zero Sample: Analysis of the sample at the beginning of the experiment provides the initial concentration and confirms the integrity of the starting material.

-

Mass Balance: A good forced degradation study should aim for a mass balance close to 100%. This means that the sum of the remaining parent drug and the formed degradants should account for the initial amount of the drug.

Analytical Characterization: Methods for Separation and Quantification

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for separating and quantifying trimeprazine and its photodegradation products.[16] A well-developed HPLC method should be "stability-indicating," meaning it can resolve the parent drug from its degradation products and any potential excipients in a formulation.

Typical HPLC Method Parameters:

| Parameter | Typical Value | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like trimeprazine and its sulfoxide. |

| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or acetate) in a gradient or isocratic elution | The organic modifier (acetonitrile) and the aqueous buffer are adjusted to achieve optimal separation. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive backpressure. |

| Detection | UV at a specific wavelength (e.g., 254 nm) | Trimeprazine and its degradants have strong UV absorbance, allowing for sensitive detection. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

Data Interpretation and Reporting

The data obtained from the HPLC analysis will consist of chromatograms showing peaks corresponding to trimeprazine and its degradation products at different time points.

-

Identification: The sulfoxide peak can be provisionally identified by its retention time relative to the parent drug. Confirmation of its identity requires more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the degradant.[17][18]

-

Quantification: The percentage of degradation can be calculated using the peak areas from the chromatograms. The rate of degradation can be determined by plotting the concentration of trimeprazine against time.

-

Reporting: The final report should include a summary of the experimental conditions, the HPLC method parameters, the percentage of degradation at each time point, the identity of the major degradation product (sulfoxide), and a discussion of the degradation pathway.

Conclusion: From Understanding to Application

The photodegradation of trimeprazine to its sulfoxide is a well-documented phenomenon rooted in the inherent photochemistry of the phenothiazine ring system. A thorough understanding of the underlying mechanisms, coupled with a systematic and self-validating experimental approach as outlined in this guide, is paramount for drug development professionals. This knowledge enables the development of stable formulations, the establishment of appropriate packaging and storage conditions, and ultimately, ensures the delivery of safe and effective medications to patients. The principles and methodologies described herein provide a robust framework for navigating the challenges posed by the photosensitivity of trimeprazine and other photolabile drug candidates.

References

-

Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones | Request PDF. ResearchGate. Available at: [Link]

-

Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Ahmad, W. et al. (2015). Photodegradation of trimeprazine triggered by self-photogenerated singlet molecular oxygen. ResearchGate. Available at: [Link]

-

Trimeprazine. PubChem. Available at: [Link]

-

TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. Available at: [Link]

-

Kozak, M. et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research. Available at: [Link]

-

3H‐Phenothiazin‐3‐one: A Photocatalyst for the Aerobic Photochemical Oxidation of Sulfides to Sulfoxides. ResearchGate. Available at: [Link]

-

Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. MDPI. Available at: [Link]

-

Oxidative Photodegradation products of trimeprazine. ResearchGate. Available at: [Link]

-

Phenothiazine oxidation process. ResearchGate. Available at: [Link]

-

Escuder-Gilabert, L. et al. (2018). Trimeprazine is enantioselectively degraded by an activated sludge in ready biodegradability test conditions. Water Research. Available at: [Link]

-

Bhaskar, R. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

-

Fast Screening Methods for the Analysis of Topical Drug Products. MDPI. Available at: [Link]

-

Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]

-

Blakely, K. M. et al. (2015). Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences. Journal of the European Academy of Dermatology and Venereology. Available at: [Link]

-

Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods. PubMed Central. Available at: [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

-

Understanding ICH Photostability Testing. Q-Lab. Available at: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]

-

Chemical Properties of Trimeprazine. Cheméo. Available at: [Link]

-

Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. Available at: [Link]

-

Mechanistic pathway of oxidative photodegradation of trimeprazine. ResearchGate. Available at: [Link]

Sources

- 1. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. pharmtech.com [pharmtech.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 14. fda.gov [fda.gov]

- 15. biobostonconsulting.com [biobostonconsulting.com]

- 16. mdpi.com [mdpi.com]

- 17. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Mechanism of Trimeprazine Oxidation to Sulfoxide: A Technical Guide

This technical guide details the mechanistic pathways, experimental synthesis, and validation of Trimeprazine (Alimemazine) Sulfoxide.

Executive Summary

Trimeprazine (Alimemazine) is a phenothiazine derivative widely used as an antipruritic and sedative. Its pharmacological stability and metabolic profile are governed by the susceptibility of the phenothiazine ring sulfur to oxidation. The conversion to Trimeprazine Sulfoxide (5-oxide) represents the primary degradation pathway in vitro and a major metabolic route in vivo.

This guide dissects the two distinct mechanistic pathways driving this transformation: Radical Cation-Mediated Oxidation (typical of photo-degradation and electrochemical stress) and Direct Oxygen Transfer (typical of enzymatic metabolism and peroxide synthesis). It provides a validated protocol for the selective synthesis of the sulfoxide standard, avoiding the common pitfall of over-oxidation to the sulfone.

Molecular Architecture & Reactivity

The phenothiazine core of trimeprazine contains a sulfide bridge (-S-) flanked by two benzene rings. This sulfur atom is the site of highest electron density (HOMO), making it a "soft" nucleophile highly susceptible to electrophilic attack and single-electron oxidation.

-

Substrate: Trimeprazine Tartrate

-

Target: Trimeprazine 5-Sulfoxide

-

Key Reactivity Determinant: The low ionization potential of the sulfide sulfur allows for the easy formation of a stable radical cation intermediate.

Mechanistic Pathways

Pathway A: Radical Cation-Mediated Oxidation (SET Mechanism)

This pathway is dominant in electrochemical oxidation and photo-oxidation. It proceeds via a Single Electron Transfer (SET) mechanism.

-

Initiation: An oxidant or photon removes one electron from the sulfur lone pair, generating a Sulfur Radical Cation (

) . The resonance stabilization by the nitrogen atom and aromatic rings makes this species relatively stable. -

Nucleophilic Attack: The radical cation is electrophilic. In aqueous media, a water molecule attacks the sulfur center.

-

Second Oxidation: A second electron transfer (and proton loss) occurs, generating the hydroxysulfonium intermediate.

-

Deprotonation: Loss of the final proton yields the neutral sulfoxide.

Pathway B: Direct Oxygen Transfer (Metabolic/Chemical)

This pathway governs CYP450 metabolism (specifically CYP3A4 and CYP1A2) and chemical synthesis using periodates or peroxides.

-

Electrophilic Attack: The distal oxygen of the oxidant (e.g., Fe(IV)=O in CYP450 or the peroxide bond) is attacked by the sulfur lone pair.[1]

-

Heterolytic Cleavage: The O-O or Fe-O bond cleaves, transferring a single oxygen atom to sulfur.

-

Result: Direct formation of the sulfoxide without a radical intermediate.

Visualization of Pathways

The following diagram illustrates both the Radical Cation pathway (left branch) and the Direct Oxygen Transfer pathway (right branch).

Figure 1: Dual mechanistic pathways for the oxidation of Trimeprazine. The Radical Cation pathway (Red) is typical of degradation studies, while Direct Oxygen Transfer (Green) represents metabolic and synthetic routes.

Experimental Protocol: Selective Synthesis

To generate a high-purity sulfoxide standard for analytical validation, Sodium Metaperiodate (

Reagents

-

Trimeprazine Tartrate (Sigma-Aldrich/Merck)

-

Sodium Metaperiodate (

)[2] -

Solvent: Methanol/Water (1:1 v/v)

-

Quenching Agent: Ethylene Glycol

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of Trimeprazine Tartrate in 20 mL of Methanol/Water (1:1) in a round-bottom flask. Cool to

in an ice bath. -

Oxidant Addition: Dissolve 1.05 mmol (1.05 eq) of

in 5 mL water. Add this solution dropwise to the trimeprazine solution over 15 minutes.-

Critical Control: The slow addition at low temperature prevents local excesses of oxidant that lead to sulfone formation.

-

-

Reaction: Stir at

for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC or HPLC (see Section 5). -

Quenching: Add 1 mL of ethylene glycol to consume any residual periodate. Stir for 10 minutes.

-

Extraction: Dilute with water (50 mL) and adjust pH to ~9.0 with dilute

. Extract with Dichloromethane ( -

Purification: Dry organic layer over

, filter, and evaporate. If necessary, purify via flash chromatography (Silica gel,

Analytical Characterization & Validation

Distinguishing the sulfoxide from the parent sulfide and the sulfone is critical.

Data Summary Table

| Parameter | Parent (Trimeprazine) | Sulfoxide (Metabolite) | Sulfone (Degradant) |

| Oxidation State (S) | -2 | 0 | +2 |

| IR Spectrum ( | Absent | 1000–1050 cm⁻¹ (Strong) | 1120–1160 cm⁻¹ (Sym) |

| UV Shift ( | ~250 nm, 300 nm | Hypsochromic shift (Blue shift) of long-wave band | Distinct band structure |

| HPLC RT (RP-C18) | Late eluting (Hydrophobic) | Earlier eluting (Polar S=O) | Intermediate/Early |

| Mass Spec (M+H) | 299.15 | 315.15 (+16 Da) | 331.15 (+32 Da) |

Self-Validating Check:

-

The "Sulfone Test": If your synthesized product shows a symmetric splitting in the IR around 1150 and 1300 cm⁻¹, you have over-oxidized to the sulfone. The sulfoxide should show a single strong band near 1030 cm⁻¹.

Implications in Drug Development

-

Metabolic Stability: Trimeprazine is extensively metabolized by CYP3A4 to the sulfoxide. In clinical PK studies, the ratio of Sulfoxide:Parent can indicate CYP3A4 activity levels.

-

Phototoxicity: The radical cation pathway (Pathway A) is relevant to phototoxicity. Phenothiazines in the skin, when exposed to UV, generate the

radical, which can react with DNA or proteins, causing photo-allergic reactions. -

Stability Testing: In forced degradation studies (ICH Q1A), oxidative stress (

) will rapidly produce the sulfoxide. This must be cataloged as a known impurity.

References

-

Electrochemical Oxidation Mechanism

-

Metabolic Pathway (CYP450)

-

Synthesis Protocol (Periodate)

-

Title: Selective Oxidation of Sulfides to Sulfoxides Using Sodium Metaperiodate.[2]

- Source:Organic Syntheses.

- Context: The standard protocol for preventing over-oxid

-

Link:

-

-

General Phenothiazine Stability

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Side-chain effects on phenothiazine cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Commercial Availability & Technical Characterization of Trimeprazine Sulfoxide Standard

Executive Summary

Trimeprazine Sulfoxide (also known as Alimemazine Sulfoxide ) is a critical oxidative metabolite and degradation product of the phenothiazine antihistamine Trimeprazine (Alimemazine). Its commercial availability is dictated by its regulatory status: it is explicitly listed as Impurity A in the European Pharmacopoeia (EP) , necessitating a specific Reference Standard (RS) for compliance. Conversely, the United States Pharmacopeia (USP) historically relies on non-specific "Ordinary Impurities" testing (often TLC-based or RRT-based) for the tartrate salt, creating a divergence in sourcing requirements.

This guide provides a technical roadmap for researchers to procure, qualify, and utilize Trimeprazine Sulfoxide standards, including a contingency protocol for in-situ generation if commercial stock is unavailable.

Chemical Identity & Technical Context

Trimeprazine belongs to the phenothiazine class.[1][2] The sulfur atom in the tricyclic ring is highly susceptible to oxidation, forming the sulfoxide (S=O) and eventually the sulfone (SO₂).

| Attribute | Detail |

| Common Name | Trimeprazine Sulfoxide; Alimemazine Sulfoxide |

| EP Designation | Alimemazine Impurity A |

| CAS Number | 10071-07-5 (Free Base) |

| Chemical Formula | C₁₈H₂₂N₂OS |

| Molecular Weight | 314.45 g/mol |

| Structure | (2RS)-N,N,2-Trimethyl-3-(5-oxido-10H-phenothiazin-10-yl)propan-1-amine |

| Polarity | More polar than parent Trimeprazine (elutes earlier in RP-HPLC) |

Degradation Pathway

Understanding the vector of degradation is essential for stability indicating method (SIM) development.

Figure 1: Oxidative degradation pathway of Trimeprazine. The Sulfoxide (Impurity A) is the primary degradation product formed under ambient storage or mild oxidative stress.

Commercial Availability Assessment

Availability is stratified by "Grade."[3][4] For regulatory submissions (DMF, ANDA), a Primary Standard is required. For internal research or early stability studies, a Secondary/Analytical Standard suffices.

A. Primary Pharmacopeial Sources[4]

-

European Pharmacopoeia (EP/EDQM):

-

Catalog Name: Alimemazine Impurity A CRS.

-

Status: Available. The EP monograph for Alimemazine Hemitartrate explicitly requires this standard for the "Related Substances" HPLC test.

-

Use Case: Mandatory for products intended for the EU market.

-

-

United States Pharmacopeia (USP):

-

Status: Ambiguous/Unavailable. The USP monograph for Trimeprazine Tartrate typically utilizes a "diluted standard" approach (using the parent drug at 0.5% or 1.0% concentration) or TLC for "Ordinary Impurities."

-

Implication: You likely will not find a specific "Trimeprazine Sulfoxide RS" in the USP catalog. Researchers following USP protocols often must source this impurity from third-party vendors if specific identification is required.

-

B. Secondary & Third-Party Suppliers

Several specialized manufacturers provide high-purity analytical standards (typically >95% purity with CoA, H-NMR, and MS data).

| Supplier Type | Examples | Product Designation |

| Global Standards | LGC Standards, Merck (Sigma) | Alimemazine EP Impurity A; Trimeprazine Sulfoxide |

| Specialty Synthesis | Axios Research, Toronto Research Chemicals (TRC) | Trimeprazine Sulfoxide (Free Base or Tartrate salt) |

| Regional/Custom | Simson Pharma, Veeprho, TLC Pharmachem | Alimemazine Impurity A |

Procurement Strategy:

-

Verify Salt Form: Commercial standards may be sold as the Free Base (CAS 10071-07-5) or the Tartrate/Hemitartrate salt. Ensure your molecular weight calculations account for the counter-ion.

-

Cold Chain: Sulfoxides are generally stable but can be hygroscopic or light-sensitive. Request temperature-controlled shipping if sourcing the salt form.

Analytical Protocol: Separation & Identification

If you cannot procure the standard immediately, or need to validate a secondary standard, use this self-validating HPLC protocol. This method relies on the polarity shift caused by the sulfoxide group.

HPLC Method Parameters (Stability Indicating)

-

Column: C18 (Octadecylsilyl silica), 250 mm × 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax).

-

Mobile Phase:

-

Detection: UV @ 254 nm or 257 nm (Phenothiazine chromophore).

-

Temperature: 25°C.

Identification Logic (Self-Validating)

In Reversed-Phase (RP) chromatography, the Sulfoxide is significantly more polar than the parent Trimeprazine .

-

Relative Retention Time (RRT): The Sulfoxide will elute before the parent.

-

Expected RRT: ~0.6 – 0.8 (relative to Trimeprazine).

Figure 2: Decision matrix for impurity identification. The "No" path utilizes forced degradation to qualitatively identify the sulfoxide peak location.

Contingency: In-Situ Generation (The "Gap" Strategy)

If a commercial standard is backordered or budget-restricted, you can generate the sulfoxide in-situ to identify its retention time. This is a standard "forced degradation" technique.

Protocol:

-

Preparation: Prepare a 1 mg/mL solution of Trimeprazine Tartrate in the Mobile Phase.

-

Oxidation: Add Hydrogen Peroxide (H₂O₂, 30% w/v) to achieve a final concentration of 3% H₂O₂.

-

Incubation: Store at room temperature for 1–2 hours.

-

Analysis: Inject this solution into the HPLC.

-

Result: The parent peak area will decrease, and a major new peak will appear at RRT < 1.0. This new peak is Trimeprazine Sulfoxide .[7]

-

Caution: Extended exposure (>24 hrs) or heat may produce the Sulfone, which typically elutes even earlier or near the sulfoxide depending on pH.

-

References

-

European Pharmacopoeia (Ph. Eur.) 11th Edition. Monograph: Alimemazine Hemitartrate.[8] EDQM. (Defines Impurity A and analytical requirements).

-

United States Pharmacopeia (USP-NF). Monograph: Trimeprazine Tartrate. USP Convention.[9] (Defines Ordinary Impurities limits).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3084057: Trimeprazine Sulfoxide. (Chemical structure and identifiers).

-

Sahoo, N.K., et al. "Development and Validation of Stability Indicating RP-HPLC Method for Quantification of Alimemazine." Journal of Chemistry. (Provides basis for the C18/Phosphate buffer HPLC method).

Sources

- 1. moca.net.ua [moca.net.ua]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alentris.org [alentris.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. DEVELOPMENT AND VALIDATION OF NOVEL STABILITY INDICATING RP-HPLC METHOD FOR QUANTIFICATION OF ALIMEMAZINE IN BULK AND P… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Alimemazine Hemitartrate Impurity A (EP) | CAS NO 10071-07-5 [analyticachemie.in]

- 8. GSRS [precision.fda.gov]

- 9. Trimeprazine Sulfoxide (Alimemazine EP Impurity A) L-tartrate | Axios Research [axios-research.com]

The Role of Cytochrome P450 in Trimeprazine Sulfoxidation: An In-Depth Technical Guide

Introduction: The Clinical Significance of Trimeprazine Metabolism

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class with sedative, antiemetic, and antipruritic properties. Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary route of trimeprazine metabolism is hepatic, orchestrated largely by the cytochrome P450 (CYP) superfamily of enzymes.[1] One of the key metabolic transformations is sulfoxidation, a phase I reaction that introduces a sulfoxide group onto the phenothiazine ring. This process not only facilitates the drug's excretion but can also modulate its pharmacological activity and potential for adverse effects. Understanding the specific CYP isozymes responsible for trimeprazine sulfoxidation is therefore of paramount importance for predicting drug-drug interactions, assessing inter-individual variability in patient response, and guiding safer drug development and clinical use.

This technical guide provides a comprehensive overview of the role of cytochrome P450 enzymes in the sulfoxidation of trimeprazine. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and practical experimental protocols.

The Cytochrome P450 Catalytic Cycle and the Mechanism of Sulfoxidation

The cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that catalyze the oxidation of a wide array of xenobiotics and endogenous compounds.[2] The catalytic cycle of CYP enzymes is a complex process involving the activation of molecular oxygen and the transfer of an oxygen atom to the substrate.[1]

The sulfoxidation of trimeprazine by CYP enzymes is believed to proceed through a concerted mechanism involving the highly reactive ferryl-oxo intermediate (Compound I) of the P450 catalytic cycle. This powerful oxidizing agent directly attacks the electron-rich sulfur atom of the phenothiazine ring, leading to the formation of the sulfoxide metabolite.

Identifying the Key Cytochrome P450 Isozymes in Trimeprazine Sulfoxidation

While direct and definitive studies on trimeprazine sulfoxidation are limited, a substantial body of evidence from structurally related phenothiazine neuroleptics allows for a well-supported extrapolation of the key CYP isozymes involved. Research on compounds such as thioridazine, chlorpromazine, promazine, and perazine consistently points to the involvement of CYP1A2, CYP3A4, and CYP2D6 in their metabolism, particularly in the sulfoxidation pathway.[3][4][5][6]

Based on this compelling evidence from analogous phenothiazines, it is highly probable that these same isozymes are the primary catalysts for trimeprazine sulfoxidation in humans.

-

CYP1A2: This isozyme is a major player in the metabolism of many xenobiotics, including several antipsychotic drugs.[7] Studies on chlorpromazine have shown that CYP1A2 is the main isoform responsible for its 5-sulfoxidation.[3] Similarly, research on thioridazine and promazine indicates a significant role for CYP1A2 in their sulfoxidation.[4][6]

-

CYP3A4: As one of the most abundant CYP isozymes in the human liver, CYP3A4 is responsible for the metabolism of a vast number of clinically used drugs.[8] Its involvement in the 5-sulfoxidation of thioridazine and promazine has been well-documented.[4][6] For the phenothiazine levomepromazine, CYP3A4 is the main isoform responsible for its 5-sulfoxidation.[9]

-

CYP2D6: This highly polymorphic isozyme is renowned for its role in the metabolism of many psychotropic drugs. In the case of thioridazine, CYP2D6 is the primary enzyme catalyzing sulfoxidation at the 2-position of the phenothiazine ring.[4] The metabolic activation of both chlorpromazine and thioridazine to reactive intermediates has also been shown to be primarily mediated by CYP2D6.[10]

The relative contribution of each of these isozymes to the overall sulfoxidation of trimeprazine in vivo is likely influenced by factors such as the specific concentration of the drug, genetic polymorphisms in the CYP genes, and the presence of co-administered drugs that may act as inducers or inhibitors of these enzymes.

Experimental Approaches for Reaction Phenotyping of Trimeprazine Sulfoxidation

To definitively identify and characterize the CYP isozymes responsible for trimeprazine sulfoxidation, a systematic in vitro approach known as reaction phenotyping is employed. This typically involves two complementary strategies: the use of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes.[11]

Diagram: Experimental Workflow for CYP Reaction Phenotyping

Caption: Workflow for identifying CYP isozymes in drug metabolism.

Protocol 1: Screening with Recombinant Human CYP Isozymes

This approach provides a direct assessment of the catalytic activity of individual CYP isozymes towards trimeprazine.

1. Materials:

-

Trimeprazine

-

Recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trimeprazine sulfoxide analytical standard

-

Internal standard (IS) for LC-MS/MS analysis

2. Procedure:

-

Prepare a stock solution of trimeprazine in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, the specific recombinant CYP isozyme, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding trimeprazine to a final concentration within the expected therapeutic range.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge to precipitate the protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Quantify the formation of trimeprazine sulfoxide relative to a standard curve.

3. Data Analysis:

-

Compare the rate of trimeprazine sulfoxide formation across the different CYP isozymes.

-

The isozyme(s) showing the highest rate of metabolite formation are considered the primary contributors.

Protocol 2: Chemical Inhibition Studies in Human Liver Microsomes (HLM)

This method assesses the impact of isozyme-specific chemical inhibitors on trimeprazine sulfoxidation in a more physiologically relevant matrix.

1. Materials:

-

Trimeprazine

-

Pooled human liver microsomes

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Selective chemical inhibitors for major CYP isozymes (see table below)

-

Acetonitrile (ACN)

-

Trimeprazine sulfoxide analytical standard

-

Internal standard (IS) for LC-MS/MS analysis

2. Procedure:

-

Prepare stock solutions of trimeprazine and the chemical inhibitors in a suitable solvent.

-

In a microcentrifuge tube, combine the potassium phosphate buffer, pooled HLM, and the specific chemical inhibitor. A control incubation without an inhibitor should also be prepared.

-

Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

-

Add trimeprazine to the mixture.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a time determined from preliminary linearity experiments.

-

Terminate the reaction with ice-cold acetonitrile containing the internal standard.

-

Process the samples as described in Protocol 1.

-

Analyze the samples by LC-MS/MS to quantify trimeprazine sulfoxide formation.

3. Data Analysis:

-

Calculate the percentage of inhibition of trimeprazine sulfoxide formation in the presence of each inhibitor compared to the control.

-

Significant inhibition by a specific inhibitor indicates the involvement of its corresponding CYP isozyme.

| CYP Isozyme | Selective Chemical Inhibitor | Typical Concentration |

| CYP1A2 | Furafylline | 10 µM |

| CYP2D6 | Quinidine | 1 µM |

| CYP3A4 | Ketoconazole | 1 µM |

| CYP2C9 | Sulfaphenazole | 10 µM |

| CYP2C19 | Ticlopidine | 1 µM |

| CYP2B6 | Ticlopidine | 10 µM |

| CYP2C8 | Montelukast | 1 µM |

Note: The selectivity and potency of chemical inhibitors should be verified under the specific experimental conditions.[12][13]